molecular formula C17H19N3O2 B11831377 Ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate

Ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate

Cat. No.: B11831377
M. Wt: 297.35 g/mol
InChI Key: OOMCDZYHGKILRN-UHFFFAOYSA-N
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Description

Ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate is a quinoline derivative known for its versatile applications in various scientific fields. Quinolines are nitrogen-containing heterocyclic compounds that have been extensively studied due to their significant biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of aniline derivatives with acetaldehyde under acidic conditions, followed by cyclization and functional group modifications . Microwave irradiation and solvent-free conditions have also been explored to enhance the efficiency and yield of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts are employed to make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .

Scientific Research Applications

Ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic nitrogen-containing heterocycle.

    8-Hydroxyquinoline: Known for its metal-chelating properties.

    4-(Diethylamino)quinoline: Similar structure but lacks the cyano and carboxylate groups.

Uniqueness

Ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate is unique due to the presence of both cyano and carboxylate functional groups, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate

InChI

InChI=1S/C17H19N3O2/c1-4-20(5-2)16-13-9-7-8-12(10-18)15(13)19-11-14(16)17(21)22-6-3/h7-9,11H,4-6H2,1-3H3

InChI Key

OOMCDZYHGKILRN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=NC2=C(C=CC=C21)C#N)C(=O)OCC

Origin of Product

United States

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